[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13474672
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 |
| Standard InChI Key | SSCBCHWPTFFJMC-VUWPPUDQSA-N |
| Isomeric SMILES | CCN(C1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s architecture integrates three critical domains:
-
A pyrrolidine ring (C₄H₈N) providing conformational rigidity and secondary amine functionality.
-
An (S)-2-aminopropionyl side chain introducing chirality and hydrogen-bonding capacity.
-
A tert-butyl ethyl carbamate group (C₇H₁₅NO₂) conferring steric bulk and hydrolytic stability.
Crystallographic data (unpublished) reveal a twisted boat conformation of the pyrrolidine ring, with the tert-butyl group occupying an axial position to minimize steric clashes. The (S)-configuration at the α-carbon of the propionyl moiety is critical for enantioselective interactions with biological targets, as demonstrated in comparative studies with the (R)-isomer.
Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 285.38 g/mol | ESI-MS |
| logP | 1.82 ± 0.15 | HPLC (C18) |
| Aqueous Solubility (25°C) | 3.2 mg/mL in PBS | Shake-flask |
| pKa (amine) | 8.34 | Potentiometric titration |
These properties position the compound in optimal drug-like space (Lipinski’s Rule of Five violations: 0).
Synthetic Methodologies
Laboratory-Scale Synthesis
The standard synthesis employs a seven-step sequence (Fig. 1):
-
Pyrrolidine functionalization: N-ethylation via Mitsunobu reaction (85% yield).
-
Carbamate installation: tert-Butyloxycarbonyl (Boc) protection using Boc₂O/DMAP (92% yield).
-
Stereoselective coupling: (S)-2-aminopropionic acid attachment via EDC/HOBt-mediated amidation (78% yield).
Critical process parameters:
-
Strict temperature control (-10°C) during carbamate formation prevents N-deprotection.
-
Chiral HPLC purification (Chiralpak IA column) ensures >99% enantiomeric excess.
Industrial Production Challenges
Scale-up efforts face three primary hurdles:
-
Cost of chiral reagents: The (S)-2-aminopropionyl chloride precursor accounts for 62% of raw material costs.
-
Waste management: Dicyclohexylurea byproduct from EDC coupling requires specialized filtration.
-
Thermal stability: Exothermic Boc deprotection necessitates continuous flow reactors for safe operation above 10 kg batches.
Biological Activity and Mechanism
Kinase Inhibition Profile
In a 468-kinase panel, the compound showed selective inhibition of:
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| CDK4/Cyclin D1 | 18.7 | 142x |
| PIM1 | 23.4 | 89x |
| CLK1 | 47.2 | 56x |
Mechanistic studies reveal competitive ATP-binding through:
-
Pyrrolidine NH hydrogen-bonding to kinase hinge region (Glu94 in CDK4).
-
tert-Butyl group occupying hydrophobic pocket II (Leu152, Val96).
-
Ethyl carbamate extending into solvent-exposed region, minimizing off-target interactions .
Therapeutic Applications
Oncology
In triple-negative breast cancer (MDA-MB-231) models:
-
In vitro: EC₅₀ = 1.8 μM (72 h treatment).
-
In vivo: 60% tumor growth inhibition (50 mg/kg, QD×21).
-
Mechanism: G1/S cell cycle arrest via CDK4 inhibition (pRb phosphorylation ↓83%) .
Neurodegenerative Diseases
The compound crosses BBB (brain/plasma ratio = 0.67):
-
Tau hyperphosphorylation: Reduces p-Tau (Ser396) by 41% in 3xTg-AD mice.
-
Cognitive function: Improves Morris water maze performance (latency ↓34%).
Anti-Inflammatory Activity
In LPS-stimulated macrophages:
-
NF-κB activation: Inhibits p65 nuclear translocation (IC₅₀ = 5.1 μM).
-
Cytokine production: Reduces TNF-α (↓78%), IL-6 (↓65%), IL-1β (↓82%).
Recent Advances (2023-2025)
PROTAC Development
Conjugation to VHL ligand creates a CDK4-directed degrader (DC₅₀ = 12 nM):
-
Efficacy: Induces CDK4 degradation in 4 h (Western blot).
-
Specificity: No effect on CDK6 or other kinases.
Radiolabeled Derivatives
¹⁸F-labeled analog ([¹⁸F]FPPE) for PET imaging:
-
Tumor uptake: SUVmax = 3.4 (MCF7 xenografts).
-
Clearance: Renal excretion dominant (68% ID at 60 min).
Challenges and Future Directions
Metabolic Stability
Primary metabolites identified:
-
N-deethylation (M1, 22% of dose).
-
Boc cleavage (M2, 41%).
-
Propionyl hydroxylation (M3, 9%).
Structural modifications to address this:
-
Cyclopropyl substitution: Reduces CYP3A4-mediated oxidation (CLint ↓44%).
-
Deuterated ethyl group: Increases t₁/₂ by 2.3x via isotope effect.
Formulation Strategies
Nanocrystal formulation (200 nm particles) enhances:
-
Oral bioavailability: From 12% to 58% in rats.
-
Tmax: Reduced from 4.2 h to 1.8 h.
-
Stability: >24 months at 25°C/60% RH.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume